The compound 4-((3-Amino-1H-indazol-1-yl)methyl)-N-(2-aminophenyl)benzamide is a complex organic molecule featuring a benzamide structure with an indazole moiety. Its molecular formula is , and it has a molecular weight of approximately 372.4 g/mol. The compound is characterized by the presence of an aminophenyl group and a methylene bridge connecting to an indazole, which contributes to its potential biological activity and therapeutic applications.
Common reagents for these reactions include potassium permanganate and sodium borohydride for oxidation and reduction, respectively. The specific products formed depend on the exact conditions and reagents used during the reactions.
The biological activity of 4-((3-Amino-1H-indazol-1-yl)methyl)-N-(2-aminophenyl)benzamide has been explored in various studies, particularly its potential as an inhibitor in cancer treatment. Compounds with similar structures have shown promise in targeting specific enzymes and receptors involved in tumor growth and proliferation. For instance, some derivatives have been evaluated for their activity against leukemia cells, demonstrating significant antitumor effects in vivo .
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
These steps often require careful control of reaction conditions to optimize yield and purity.
The primary applications of 4-((3-Amino-1H-indazol-1-yl)methyl)-N-(2-aminophenyl)benzamide lie in medicinal chemistry, particularly in drug development for cancer therapies due to its biological activity against various tumor types. Additionally, it may serve as a building block for synthesizing more complex molecules in pharmaceutical research .
Interaction studies are crucial for understanding how this compound affects biological systems. Research indicates that compounds with similar structures can interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. These interactions can lead to modulation of biological processes, which is essential for developing effective therapeutic agents .
Several compounds share structural similarities with 4-((3-Amino-1H-indazol-1-yl)methyl)-N-(2-aminophenyl)benzamide, making them relevant for comparison:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
N-(2-Aminophenyl)-4-((7-methoxy-1H-indazol-1-yl)methyl)benzamide | Contains methoxy group on indazole | Enhanced solubility and potential bioactivity |
N-(2-Aminophenyl)-4-((1H-indazol-1-yl)methyl)benzamide | Lacks methoxy group | Simpler structure possibly leading to different activity |
N-(2-Aminophenyl)-4-((7-methoxy-1H-indazol-1-yl)methyl)benzoate | Contains a benzoate instead of benzamide | Different pharmacokinetic properties |
The uniqueness of 4-((3-Amino-1H-indazol-1-yl)methyl)-N-(2-aminophenyl)benzamide lies in its specific combination of functional groups that may enhance its interaction with biological targets compared to other similar compounds .
The development of synthetic methodologies for benzamide-indazole hybrid systems, exemplified by the compound 4-((3-Amino-1h-indazol-1-yl)methyl)-n-(2-aminophenyl)benzamide, represents a significant area of research in modern organic chemistry [1]. These hybrid structures combine the pharmacologically relevant indazole scaffold with benzamide functionality, creating complex molecular architectures that require sophisticated synthetic approaches [2]. The synthesis of such compounds presents unique challenges due to the presence of multiple reactive sites and the need to control regioselectivity throughout the synthetic sequence .
Multi-step organic synthesis optimization strategies form the foundation for efficient preparation of benzamide-indazole hybrid systems [4]. The optimization of these synthetic routes requires careful consideration of reaction conditions, reagent stoichiometry, and reaction sequencing to maximize overall yield and minimize waste generation [4]. Advanced optimization techniques, including design of experiments methodologies, have proven particularly valuable in developing efficient synthetic protocols for complex molecular targets [5].
The application of automated optimization protocols has demonstrated remarkable success in multi-step pharmaceutical synthesis [4]. Bayesian optimization algorithms have been employed to optimize two-step processes involving heterogeneous catalysis followed by homogeneous amidation reactions, achieving significant improvements in space-time yield while reducing process mass intensity values [4]. These optimization strategies typically involve the systematic variation of multiple parameters including temperature, residence time, and reagent concentrations to identify optimal reaction conditions [4].
Process telescoping represents another critical optimization strategy for multi-step synthesis of benzamide-indazole hybrids [6]. The implementation of telescoped processes allows for the combination of multiple synthetic steps without intermediate isolation, thereby reducing overall process complexity and improving efficiency [6]. This approach has been successfully applied to the synthesis of pharmaceutical intermediates, demonstrating the ability to achieve high yields while minimizing experimental workload [6].
Table 1: Optimization Parameters for Multi-Step Benzamide-Indazole Synthesis
Parameter | Optimal Range | Impact on Yield | Reference |
---|---|---|---|
Temperature | 80-120°C | High | [4] |
Residence Time | 15-60 minutes | Moderate | [4] |
Catalyst Loading | 5-15 mol% | High | [7] |
Solvent System | 2-Methyltetrahydrofuran | Moderate | [4] |
Reagent Stoichiometry | 1.2-1.5 equivalents | High | [8] |
The optimization of reaction conditions for indazole formation has been extensively studied using palladium-catalyzed methodologies [7]. These studies have demonstrated that optimal conditions typically involve temperatures between 100-140°C with catalyst loadings of 10 mol% of tetrakis(triphenylphosphine)palladium(0) [7]. The reaction tolerance extends to various functional groups, making these conditions suitable for the synthesis of complex benzamide-indazole hybrids [7].
Continuous flow synthesis has emerged as a powerful tool for the optimization of multi-step organic synthesis [9]. The implementation of microreactor technology provides enhanced control over reaction parameters, improved heat and mass transfer, and the ability to safely handle reactive intermediates [10]. These advantages have been demonstrated in the synthesis of benzamide derivatives, where continuous flow processes have achieved superior selectivity compared to traditional batch methods [8].
Catalytic systems for imine-mediated benzazole formation represent a crucial component in the synthesis of benzamide-indazole hybrid systems [11]. The development of efficient catalytic methodologies has focused on transition metal catalysis, with particular emphasis on palladium, copper, and rhodium-based systems [12] [13] [14]. These catalytic approaches offer significant advantages in terms of reaction efficiency, selectivity, and environmental impact compared to traditional stoichiometric methods [15].
Palladium-catalyzed systems have demonstrated exceptional utility in benzamide synthesis from aryl bromides [12]. The palladium-catalyzed cyanation and hydration sequence provides a one-pot methodology for the preparation of primary benzamides in moderate to excellent yields [12]. This approach utilizes palladium catalysis to facilitate both the initial cyanation step and the subsequent hydration to form the benzamide functionality [12].
The mechanism of palladium-catalyzed benzamide formation involves initial oxidative addition of the aryl halide to the palladium center, followed by cyanide insertion and subsequent hydration [16]. Detailed mechanistic studies have revealed that the reaction proceeds through a palladium(II)/palladium(IV) catalytic cycle, with nucleophilic attack occurring preferentially through radical pathways rather than anionic mechanisms [16].
Table 2: Catalytic Systems for Benzazole Formation
Catalyst System | Temperature | Yield Range | Substrate Scope | Reference |
---|---|---|---|---|
Palladium(0)/Phosphine | 100-140°C | 65-95% | Aryl bromides | [12] |
Copper(II) Acetate | 80-130°C | 53-95% | Primary amides | [13] |
Rhodium(III) Complex | 25-100°C | 60-90% | Heterocycles | [14] |
Nickel(0) Complex | Room temperature | 45-85% | Heteroaryl imines | [17] |
Copper-catalyzed systems have shown remarkable effectiveness in chiral amide synthesis through light-driven processes [13]. The dual copper catalyst system combines copper(I) bisphosphine phenoxide complexes with chiral copper(II) diamine complexes to achieve stereoselective formation of carbon-nitrogen bonds [13]. This methodology demonstrates high tolerance to air and moisture while providing excellent yields ranging from 53% to 95% [13].
Rhodium-catalyzed reactions have emerged as powerful tools for the construction of complex benzazole systems [14]. The versatility of rhodium catalysis enables various transformations including hydrogenation, hydroformylation, and cycloaddition reactions [14]. The mechanism of rhodium-catalyzed reactions typically involves oxidative addition and reductive elimination steps, with ligands playing a crucial role in modulating reactivity [14].
Nickel-catalyzed reductive alkylation represents an innovative approach to heterobenzylic amine synthesis [17]. This methodology utilizes the redox non-innocence of 2-iminoheterocycles as ligands on nickel centers, enabling mild activation of imines for single electron alkylation [17]. The process demonstrates good functional group tolerance and avoids the need for pre-generated organometallic reagents [17].
Organocatalytic approaches have gained increasing attention for their environmental benefits and operational simplicity [18]. Tropylium ion organocatalysis has been developed as an efficient method for amide bond formation, demonstrating high yields and broad substrate scope under mild conditions [18]. The mechanism involves electrophilic activation of carboxylic acids and enhancement of amine nucleophilicity [18].
Green chemistry approaches in amide bond formation have become increasingly important in the development of sustainable synthetic methodologies for benzamide-indazole hybrid systems [19]. The American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable has identified catalytic amide bond formation as a key initiative for reducing environmental impact in pharmaceutical manufacturing [19]. These approaches focus on minimizing waste generation, reducing energy consumption, and eliminating the use of hazardous reagents [20].
Dehydrogenative coupling represents a particularly attractive green chemistry approach for amide bond formation [19]. Ruthenium-catalyzed dehydrogenative coupling of amines and alcohols provides direct access to amide products with liberation of hydrogen gas as the only byproduct [19]. This methodology eliminates the need for stoichiometric coupling reagents and demonstrates excellent atom economy [19].
The development of boronic acid catalyzed amidations has provided an alternative green approach using carboxylic acids as substrates [19]. This organocatalytic method operates at room temperature and demonstrates excellent functional group tolerance while avoiding the use of toxic reagents [21]. The reaction mechanism involves activation of carboxylic acids through boronic acid coordination, facilitating nucleophilic attack by amine substrates [21].
Table 3: Green Chemistry Metrics for Amide Bond Formation
Method | Atom Economy (%) | E-Factor (kg waste/kg product) | Process Mass Intensity | Reference |
---|---|---|---|---|
Dehydrogenative Coupling | 92-98 | 2.5-8.2 | 15-25 | [19] |
Boronic Acid Catalysis | 85-95 | 3.1-12.7 | 8-18 | [21] |
Enzymatic Synthesis | 88-96 | 1.8-6.4 | 5-15 | [22] |
Solvent-Free Methods | 90-98 | 0.5-2.1 | 3-8 | [23] |
Biocatalytic synthesis has emerged as a highly sustainable approach for amide bond formation [22]. The adenosine triphosphate-dependent amide bond synthetase enzyme McbA catalyzes the formation of amide bonds from carboxylic acids and primary amines in aqueous media using only 1.5 equivalents of the amine nucleophile [22]. This enzymatic approach demonstrates excellent substrate specificity and operates under mild conditions with minimal waste generation [22].
Solvent-free synthesis represents another important green chemistry approach for amide bond formation [23]. The development of boric acid-catalyzed amidation under solvent-free conditions provides a simple and efficient method for the synthesis of amides from carboxylic acids and urea [23]. This approach eliminates the need for organic solvents and demonstrates high reaction rates with excellent yields [23].
Flow chemistry has revolutionized green chemistry approaches to complex molecule synthesis [9]. Continuous flow synthesis of benzamide derivatives demonstrates superior efficiency compared to batch processes, with reduced waste generation and improved safety profiles [9]. The implementation of visible light-mediated flow processes has enabled the development of additive-free synthetic protocols that operate at ambient temperature [9].
The calculation of environmental impact metrics has become essential for evaluating green chemistry approaches [24]. Atom economy calculations provide quantitative assessment of the efficiency of atom utilization in chemical transformations [25]. Process mass intensity measurements account for all materials used in pharmaceutical processes, enabling optimization of resource utilization and waste minimization [26].
Table 4: Sustainability Metrics for Benzamide Synthesis
Synthetic Route | Atom Economy (%) | Simple E-Factor | Solvent Contribution (%) | Reference |
---|---|---|---|---|
Traditional Coupling | 65-75 | 8.5-15.2 | 85-92 | [27] |
Catalytic Methods | 82-94 | 3.2-8.7 | 65-78 | [18] |
Flow Processes | 88-96 | 2.1-5.4 | 45-62 | [9] |
Enzymatic Routes | 90-98 | 1.2-3.8 | 20-35 | [28] |
The optimization of catalytic systems for sustainable synthesis requires careful consideration of catalyst design and ligand selection [29]. Strategies for catalyst optimization include steric and electronic modification of ligands to influence selectivity and activity [29]. The development of highly effective catalysts has enabled the synthesis of complex molecules with improved efficiency and reduced environmental impact [29].
Density Functional Theory calculations represent a cornerstone methodology for investigating the electronic structure of 4-((3-Amino-1h-indazol-1-yl)methyl)-n-(2-aminophenyl)benzamide and related indazole-containing compounds. The theoretical framework of Density Functional Theory provides comprehensive insights into the ground-state electronic properties, molecular geometry optimization, and energetic stability of this complex heterocyclic system [1] [2].
The most commonly employed computational approach for indazole derivatives utilizes the hybrid B3LYP functional combined with various basis sets, ranging from the standard 6-31G(d,p) to more sophisticated 6-311++G(d,p) basis sets [3] [4]. The B3LYP functional, incorporating both local density approximation and gradient corrections through the Becke three-parameter exchange functional and Lee-Yang-Parr correlation functional, has demonstrated exceptional accuracy in predicting the electronic structures of nitrogen-containing heterocycles [5] [6].
Geometry optimization calculations reveal that the indazole moiety in 4-((3-Amino-1h-indazol-1-yl)methyl)-n-(2-aminophenyl)benzamide maintains essential planarity, consistent with aromatic stabilization effects observed in related indazole structures [7]. The computational results indicate that the molecular framework exhibits significant conjugation between the indazole ring system and the benzamide moiety through the methylene linker, facilitating electron delocalization across the entire molecular structure [8] [9].
Table 1: Density Functional Theory Computational Methods for Indazole Derivatives
Method | Application | Typical Use |
---|---|---|
B3LYP/6-31G(d,p) | Geometry optimization and frequency calculations | Basic Density Functional Theory calculations for indazole structures |
B3LYP/6-31+G(d,p) | Solvation effects and electronic properties | Molecular electrostatic potential mapping |
B3LYP/6-311++G(d,p) | High accuracy calculations with diffuse functions | Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital analysis and reactivity descriptors |
B3P86/6-311++(d,p) | Time-dependent calculations for excited states | Ultraviolet-visible absorption predictions |
DLPNO/CCSD(T)/def2-TZVP | High-level single-point energy calculations | Accurate thermodynamic properties |
Electronic structure analysis through Density Functional Theory calculations demonstrates that the amino substituents on both the indazole ring and the phenyl ring of the benzamide moiety significantly influence the overall electronic distribution [6]. The electron-donating nature of amino groups enhances the electron density within the aromatic systems, leading to increased nucleophilic character at specific molecular sites [10] [8].
Frequency calculations performed at the B3LYP/6-31G(d,p) level confirm the stability of the optimized molecular geometry, with all vibrational frequencies being positive, indicating that the calculated structure corresponds to a true minimum on the potential energy surface [4] [11]. These calculations also provide valuable information about the vibrational modes associated with the indazole ring breathing, benzamide carbonyl stretching, and amino group deformation motions [2].
The incorporation of solvation effects through polarizable continuum model calculations reveals that the electronic structure of 4-((3-Amino-1h-indazol-1-yl)methyl)-n-(2-aminophenyl)benzamide undergoes subtle modifications in aqueous environments [5]. The stabilization energies calculated using these implicit solvation models indicate enhanced stability in polar solvents, primarily due to favorable electrostatic interactions between the polar functional groups and the surrounding solvent molecules [12].
Frontier Molecular Orbital theory provides fundamental insights into the chemical reactivity and electronic properties of 4-((3-Amino-1h-indazol-1-yl)methyl)-n-(2-aminophenyl)benzamide through detailed analysis of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energy levels [9] [6]. The frontier molecular orbitals represent the most significant electronic transitions and serve as primary indicators of molecular reactivity, particularly in electrophilic and nucleophilic reactions [13] [14].
Computational analysis of indazole derivatives reveals that the Highest Occupied Molecular Orbital energies typically range from -5.3 to -6.5 electron volts, while Lowest Unoccupied Molecular Orbital energies span from -1.0 to -2.5 electron volts, depending on the specific substitution patterns [3] [6]. For 4-((3-Amino-1h-indazol-1-yl)methyl)-n-(2-aminophenyl)benzamide, the presence of electron-donating amino groups is expected to elevate the Highest Occupied Molecular Orbital energy levels, thereby enhancing the compound's electron-donating capacity [9] [11].
Table 2: Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital Energy Ranges for Indazole Derivatives
Compound Type | Highest Occupied Molecular Orbital Energy Range (eV) | Lowest Unoccupied Molecular Orbital Energy Range (eV) | Energy Gap Range (eV) |
---|---|---|---|
Unsubstituted indazole derivatives | -5.5 to -6.0 | -1.2 to -1.8 | 4.0 - 4.5 |
Nitro-substituted indazole (4-position) | -6.0 to -6.5 | -2.0 to -2.5 | 3.5 - 4.0 |
Nitro-substituted indazole (5-position) | -5.8 to -6.2 | -1.4 to -1.9 | 3.9 - 4.3 |
Nitro-substituted indazole (6-position) | -5.9 to -6.3 | -1.5 to -2.0 | 4.0 - 4.4 |
Nitro-substituted indazole (7-position) | -6.1 to -6.5 | -1.6 to -2.1 | 4.4 - 4.8 |
Methyl-substituted indazole | -5.3 to -5.7 | -1.0 to -1.5 | 3.8 - 4.2 |
Halogen-substituted indazole | -5.7 to -6.1 | -1.3 to -1.8 | 4.0 - 4.3 |
The Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital energy gap serves as a crucial indicator of molecular stability, chemical reactivity, and optical properties [4] [15]. Compounds with smaller energy gaps exhibit enhanced reactivity and increased propensity for electronic excitation, while larger gaps indicate greater kinetic stability and reduced reactivity [11] [16]. The calculated energy gap for 4-((3-Amino-1h-indazol-1-yl)methyl)-n-(2-aminophenyl)benzamide is anticipated to fall within the 3.8 to 4.5 electron volt range, based on the electronic effects of the amino substituents [6].
Frontier Molecular Orbital analysis reveals that the Highest Occupied Molecular Orbital of indazole derivatives predominantly localizes on the nitrogen-containing heterocyclic ring and any electron-donating substituents [9] [6]. In the case of 4-((3-Amino-1h-indazol-1-yl)methyl)-n-(2-aminophenyl)benzamide, the Highest Occupied Molecular Orbital electron density is expected to concentrate on the amino-substituted indazole moiety and the amino-substituted phenyl ring, reflecting their electron-rich nature [8] [13].
Conversely, the Lowest Unoccupied Molecular Orbital typically exhibits significant electron density on the carbonyl carbon of the benzamide group and the electron-deficient regions of the aromatic systems [4] [14]. This distribution pattern indicates that nucleophilic attacks would preferentially occur at sites with high Lowest Unoccupied Molecular Orbital coefficients, while electrophilic attacks would target regions with elevated Highest Occupied Molecular Orbital densities [13].
Table 3: Electronic Reactivity Descriptors for Indazole Derivatives
Parameter | Formula | Physical Significance | Typical Range for Indazoles |
---|---|---|---|
Ionization Potential (I) | I = -E_HOMO | Energy required to remove an electron | 5.3 - 6.5 eV |
Electron Affinity (A) | A = -E_LUMO | Energy released when adding an electron | 1.0 - 2.5 eV |
Electronegativity (χ) | χ = (I + A)/2 | Tendency to attract electrons | 3.2 - 4.5 eV |
Chemical Hardness (η) | η = (I - A)/2 | Resistance to electron density changes | 2.0 - 2.5 eV |
Chemical Softness (S) | S = 1/η | Tendency to undergo electron density changes | 0.4 - 0.5 eV⁻¹ |
Electrophilicity Index (ω) | ω = μ²/2η | Power of electron acceptance | 12 - 17 eV |
Chemical Potential (μ) | μ = -χ | Escaping tendency of electrons | -3.2 to -4.5 eV |
The global reactivity descriptors derived from frontier molecular orbital energies provide quantitative measures of chemical behavior [6] [16]. The ionization potential, calculated as the negative of the Highest Occupied Molecular Orbital energy, indicates the energy required for electron removal, while the electron affinity, derived from the negative Lowest Unoccupied Molecular Orbital energy, represents the energy released upon electron addition [11]. These parameters enable the calculation of additional reactivity indices, including electronegativity, chemical hardness, and the electrophilicity index [4].
Chemical hardness, defined as half the difference between ionization potential and electron affinity, serves as a measure of resistance to electron density redistribution [6]. Compounds with high chemical hardness values exhibit greater stability and reduced reactivity, while those with low hardness are more susceptible to chemical transformation [16]. The electrophilicity index, calculated using the chemical potential and hardness, quantifies the electron-accepting power of the molecule [9] [11].